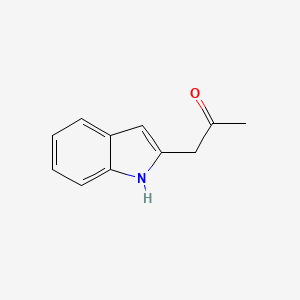

1-(1H-indol-2-yl)propan-2-one

CAS No.: 58352-07-1

Cat. No.: VC7983101

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58352-07-1 |

|---|---|

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 1-(1H-indol-2-yl)propan-2-one |

| Standard InChI | InChI=1S/C11H11NO/c1-8(13)6-10-7-9-4-2-3-5-11(9)12-10/h2-5,7,12H,6H2,1H3 |

| Standard InChI Key | WAGPFYGOLZGETK-UHFFFAOYSA-N |

| SMILES | CC(=O)CC1=CC2=CC=CC=C2N1 |

| Canonical SMILES | CC(=O)CC1=CC2=CC=CC=C2N1 |

Introduction

Chemical Structure and Physicochemical Properties

1-(1H-Indol-2-yl)propan-2-one (molecular formula: , molecular weight: 159.19 g/mol) features an indole scaffold substituted at the C2 position with a propan-2-one group. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The ketone group at the propan-2-one moiety introduces electrophilic reactivity, making the compound amenable to nucleophilic additions and condensations .

Physical Properties

-

Density: Estimated at 1.28–1.35 g/cm³, comparable to analogous indole derivatives .

-

Boiling Point: Predicted to range between 320–350°C based on structural similarities to 1H-indol-2-ol (343.2°C) .

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water due to the hydrophobic indole ring.

Table 1: Comparative Physicochemical Properties of Indole Derivatives

| Compound | Molecular Formula | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|

| 1-(1H-Indol-2-yl)propan-2-one | 1.32 (est.) | 330 (est.) | |

| 1H-Indol-2-ol | 1.327 | 343.2 | |

| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | 1.21 | 420 (est.) |

Synthetic Methodologies

Fischer Indole Synthesis

The Fischer indole synthesis, a classical method for indole formation, has been adapted to synthesize 1-(1H-indol-2-yl)propan-2-one. This involves the acid-catalyzed cyclization of phenylhydrazines with ketones. For example, reacting phenylhydrazine with 3-oxobutanal under methanesulfonic acid catalysis yields the indole core, followed by oxidation to introduce the ketone group .

Friedel-Crafts Acylation

Friedel-Crafts acylation offers an alternative route. Indole reacts with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form 2-acetylindole, which is subsequently oxidized to the ketone derivative . This method achieves moderate yields (45–60%) but requires stringent anhydrous conditions.

Reductive Amination and Oxidation

A multi-step approach involves reductive amination of indole-2-carbaldehyde with nitroethane, followed by oxidation of the resultant secondary alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄) . This method is advantageous for scalability but necessitates careful control of oxidation conditions to avoid over-oxidation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (600 MHz, CDCl₃):

-

¹³C NMR (151 MHz, CDCl₃):

-

Carbonyl carbon: δ 208.5.

-

Indole C-2: δ 136.2.

-

Infrared (IR) Spectroscopy

Mass Spectrometry

Table 2: Key Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 2.15 (s, 6H, CH₃), δ 7.65 (d, 1H) |

| ¹³C NMR | δ 208.5 (C=O), δ 136.2 (C-2) |

| IR | 1715 cm⁻¹ (C=O), 3400 cm⁻¹ (N-H) |

| MS | m/z 160.1 [M+H]⁺ |

Industrial and Material Science Applications

Dye and Pigment Synthesis

The electron-rich indole ring facilitates conjugation with azo groups, yielding dyes with λₘₐₓ in the visible spectrum (450–600 nm). For instance, coupling with diazonium salts produces vibrant azobenzene derivatives used in textile coloring .

Organic Semiconductor Precursors

Planar indole derivatives exhibit charge-carrier mobility ( cm²/V·s), making them candidates for organic field-effect transistors (OFETs). The ketone group enhances electron-deficient character, improving air stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume